![molecular formula C19H19N5O2 B2970868 6-(2-Methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]pyridazin-3-one CAS No. 2380098-48-4](/img/structure/B2970868.png)
6-(2-Methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]pyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been found to exhibit promising biological activities, making it an attractive candidate for further research.
Mécanisme D'action
The mechanism of action of 6-(2-Methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]pyridazin-3-one is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting the growth and proliferation of cancer cells. It is also believed to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis.
Biochemical and Physiological Effects:
6-(2-Methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]pyridazin-3-one has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. Additionally, this compound has been found to inhibit the growth and proliferation of bacterial and fungal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(2-Methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]pyridazin-3-one in lab experiments is its potent biological activity. This compound has been found to exhibit strong antitumor, antibacterial, and antifungal properties, making it an attractive candidate for further research. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for research on 6-(2-Methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]pyridazin-3-one. One direction is to further investigate its mechanism of action, which may lead to the development of more effective cancer treatments. Another direction is to explore its potential applications in the treatment of bacterial and fungal infections. Additionally, researchers may seek to develop more efficient synthesis methods for this compound, which may increase its availability for further research.
Méthodes De Synthèse
The synthesis of 6-(2-Methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]pyridazin-3-one involves several steps. The starting material for the synthesis is 2-chloro-5-nitropyridazine, which is reacted with 3-methylpyrazine-2-carboxylic acid to form an intermediate. This intermediate is then reacted with 1-(2-methoxyphenyl)ethanone and sodium hydride to yield the final product.
Applications De Recherche Scientifique
6-(2-Methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]pyridazin-3-one has been the subject of several scientific studies due to its potential applications in drug development. This compound has been found to exhibit potent antitumor activity against several cancer cell lines. Additionally, it has been shown to have antibacterial and antifungal properties.
Propriétés
IUPAC Name |
6-(2-methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-13-19(21-10-9-20-13)23-11-14(12-23)24-18(25)8-7-16(22-24)15-5-3-4-6-17(15)26-2/h3-10,14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDDJEUVEZZAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2970785.png)
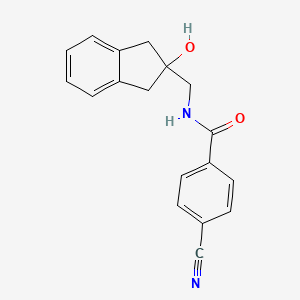
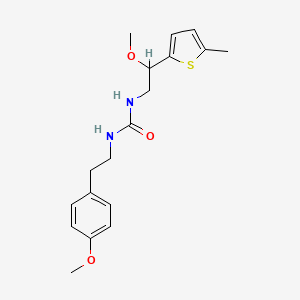
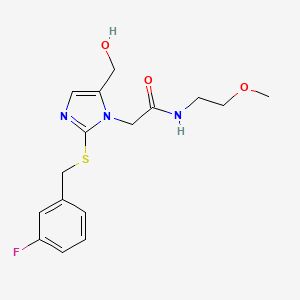
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol](/img/structure/B2970794.png)
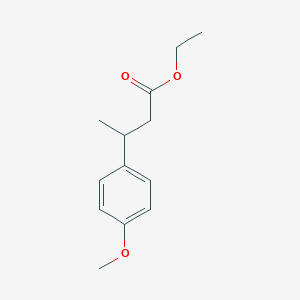
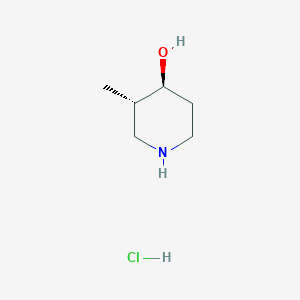

![2-Chloro-N-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]acetamide](/img/structure/B2970800.png)
![3-Eethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2970801.png)

![(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2970804.png)
![N-[4-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2970805.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)